1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine
Overview
Description
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. It has the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a 2,4,6-trimethoxyphenyl group and a methyl group.
Preparation Methods
The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, followed by separation of racemic mixtures using chiral auxiliary reagents . Another approach includes the use of specific reagents and conditions to achieve the desired product with high purity .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine has a wide range of scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound is also characterized by the presence of the trimethoxyphenyl group and is used as a Lewis base catalyst in various reactions.
2-Propanone, 1-methyl-1-(2,4,6-trimethoxyphenyl): Another compound with a similar structural motif, used in different chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h9-11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFMSXJVKKTNTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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